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molecular formula C10H14NO5P B098680 Diethyl (2-nitrophenyl)phosphonate CAS No. 13294-40-1

Diethyl (2-nitrophenyl)phosphonate

Cat. No. B098680
M. Wt: 259.2 g/mol
InChI Key: AYSAUUWVVFICJE-UHFFFAOYSA-N
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Patent
US08119617B2

Procedure details

3.9 g of Cu(II) acetate are added to a solution of 5 g 1-iodo-2-nitrobenzene and 5 g of triethylphosphite in 20 ml of EtOH, the mixture obtained is refluxed for 24 hours, cooled to rt and partitioned between EtOAc and half-saturated aqueous NaCl-solution. The organic layer obtained is dried, solvent is evaporeated and the evaporation residue is subjected to column chromatography (silicagel, toluene:acetonitrile=3:1). (2-Nitro-phenyl)-phosphonic acid diethyl ester is obtained in the form of an orange oil. MS: MNa+ 282
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>CCO.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH2:11]([O:13][P:14]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])(=[O:18])[O:15][CH2:16][CH3:17])[CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
3.9 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and half-saturated aqueous NaCl-solution
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
CUSTOM
Type
CUSTOM
Details
is dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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